molecular formula C9H8BrN3S B13337290 (2-(4-Bromothiophen-2-yl)pyrimidin-4-yl)methanamine

(2-(4-Bromothiophen-2-yl)pyrimidin-4-yl)methanamine

Cat. No.: B13337290
M. Wt: 270.15 g/mol
InChI Key: DXWJMEBCDOHWOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(4-Bromothiophen-2-yl)pyrimidin-4-yl)methanamine: is a heterocyclic compound that contains both a pyrimidine and a thiophene ring. The presence of a bromine atom on the thiophene ring and an amine group on the pyrimidine ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(4-Bromothiophen-2-yl)pyrimidin-4-yl)methanamine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products:

  • Substituted thiophenes
  • Oxidized or reduced thiophene derivatives
  • Coupled products with various electrophiles

Mechanism of Action

The mechanism of action of (2-(4-Bromothiophen-2-yl)pyrimidin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. The presence of the bromine atom and the amine group allows for specific interactions with the target molecules, enhancing the compound’s efficacy .

Comparison with Similar Compounds

Uniqueness:

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H8BrN3S

Molecular Weight

270.15 g/mol

IUPAC Name

[2-(4-bromothiophen-2-yl)pyrimidin-4-yl]methanamine

InChI

InChI=1S/C9H8BrN3S/c10-6-3-8(14-5-6)9-12-2-1-7(4-11)13-9/h1-3,5H,4,11H2

InChI Key

DXWJMEBCDOHWOL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1CN)C2=CC(=CS2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.